molecular formula C13H16N2O2 B1369170 (3S)-3-isobutyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 104874-01-3

(3S)-3-isobutyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No.: B1369170
CAS No.: 104874-01-3
M. Wt: 232.28 g/mol
InChI Key: SCMSPSNUIDGTME-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-isobutyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by its unique structure, which includes an isobutyl group and a dihydro-1H-1,4-benzodiazepine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-isobutyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an isobutyl-substituted amine with a benzodiazepine precursor, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems allows for precise control over reaction parameters, ensuring high efficiency and scalability. Additionally, purification processes such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-isobutyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may employ reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the isobutyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Organic solvents like dichloromethane, ethanol, and acetonitrile are often used to dissolve reactants and facilitate reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized benzodiazepine compounds.

Scientific Research Applications

(3S)-3-isobutyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-isobutyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its psychoactive effects. The pathways involved include the enhancement of GABAergic transmission, which results in anxiolytic and sedative effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its use in treating anxiety and insomnia.

    Clonazepam: Used for its anticonvulsant and anxiolytic effects.

Uniqueness

(3S)-3-isobutyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is unique due to its specific isobutyl substitution, which may confer distinct pharmacological properties compared to other benzodiazepines. This structural variation can influence its binding affinity to receptors and its overall efficacy and safety profile.

Properties

IUPAC Name

(3S)-3-(2-methylpropyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-8(2)7-11-13(17)14-10-6-4-3-5-9(10)12(16)15-11/h3-6,8,11H,7H2,1-2H3,(H,14,17)(H,15,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMSPSNUIDGTME-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)NC2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S)-3-isobutyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
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(3S)-3-isobutyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
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(3S)-3-isobutyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Reactant of Route 4
(3S)-3-isobutyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Reactant of Route 5
(3S)-3-isobutyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Reactant of Route 6
(3S)-3-isobutyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

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